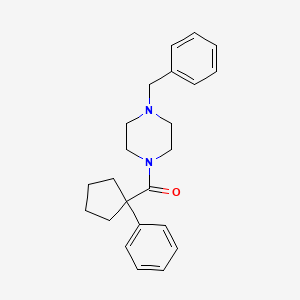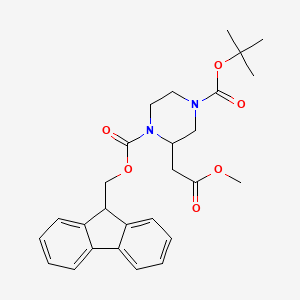![molecular formula C20H17N3O3 B2531272 2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione CAS No. 1795440-45-7](/img/structure/B2531272.png)
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines elements of benzo[d]oxazole, pyrrolidine, and isoindoline-1,3-dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazole moiety, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these intermediates with isoindoline-1,3-dione under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole moiety and may exhibit similar chemical properties and reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have comparable biological activities.
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione structure and may have similar applications in research and industry.
Uniqueness
2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione is unique due to its combination of three distinct structural elements, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
2-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-14-7-1-2-8-15(14)19(25)23(18)12-13-6-5-11-22(13)20-21-16-9-3-4-10-17(16)26-20/h1-4,7-10,13H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSIGAQYDMMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
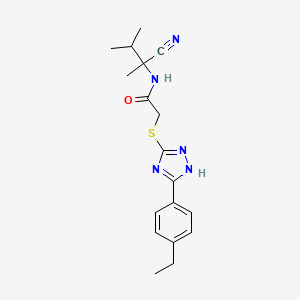
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
![2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide](/img/structure/B2531193.png)
![2-Cyclopentyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2531194.png)

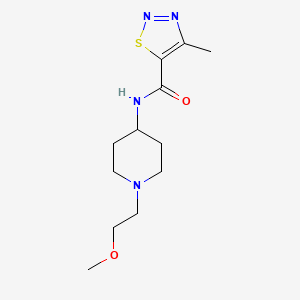
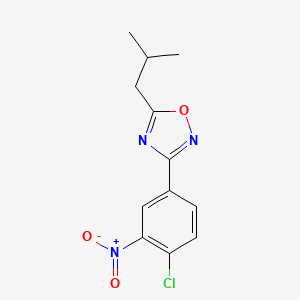
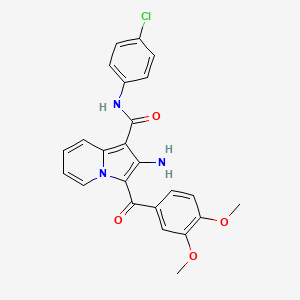
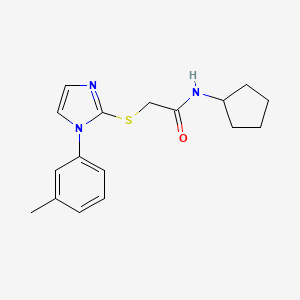
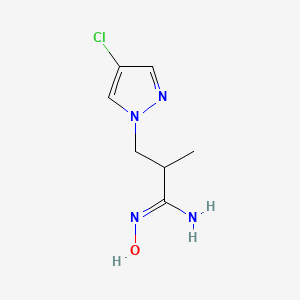
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
